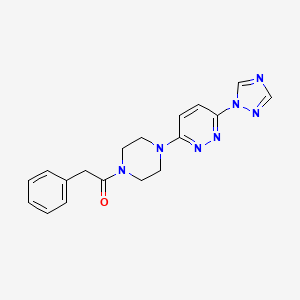

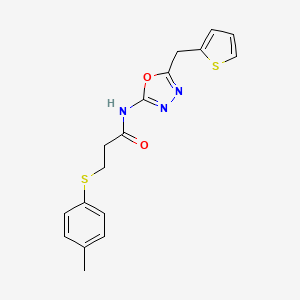

![molecular formula C21H27N3O3S2 B2485485 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 667913-06-6](/img/structure/B2485485.png)

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound falls within a broader class of thieno[2,3-d]pyrimidin derivatives known for diverse biological activities and chemical properties. Research has focused on synthesizing various derivatives to explore their chemical reactivity, structural characteristics, and potential applications in fields like medicinal chemistry due to their unique structural frameworks and pharmacophore features.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, Elmuradov et al. (2011) describe the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted thieno[2,3-d]pyrimidin derivatives through condensation with aromatic aldehydes and furfural in alkaline conditions (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of these compounds, including crystal structure analyses, reveals intricate conformational details. For example, Subasri et al. (2016) analyzed the crystal structures of similar thieno[2,3-d]pyrimidin derivatives, noting folded conformations around the methylene carbon atom and intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving thieno[2,3-d]pyrimidin derivatives are diverse, including alkylation, acylation, and nucleophilic substitutions, contributing to the versatility of these compounds in synthetic chemistry. Wagner et al. (1993) detailed the synthesis and reactions leading to various functionalized thieno[2,3-d]pyrimidines with potential bioactivity (Wagner, Vieweg, & Leistner, 1993).

Aplicaciones Científicas De Investigación

Syntheses and Reactions

The compound you mentioned belongs to a class of compounds with a complex structure involving cyclohepta and thieno pyrimidine derivatives. Research shows various synthetic methods and reactions for such compounds. For instance, a study by Abe (1987) discusses the synthesis of 4H-Cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones through the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, showcasing a variety of reactions and structural modifications (Abe, 1987).

Synthesis of Derivatives with Antitumor Activity

A significant application of these compounds is in the development of antitumor agents. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to that of doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Thymidylate Synthase Inhibitors

Additionally, these compounds are investigated for their potential as thymidylate synthase inhibitors, which can play a crucial role in antitumor activities. Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors and antitumor agents (Gangjee, Qiu, & Kisliuk, 2004).

Synthesis and Properties of Novel Derivatives

Further research by Gangjee et al. (2005) on classical and nonclassical analogs of these compounds provides insights into their synthesis, properties, and potential as antitumor agents, showcasing their inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-2-10-24-20(26)18-15-8-4-3-5-9-16(15)29-19(18)23-21(24)28-13-17(25)22-12-14-7-6-11-27-14/h2,14H,1,3-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHSEHWURMFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC4=C2CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

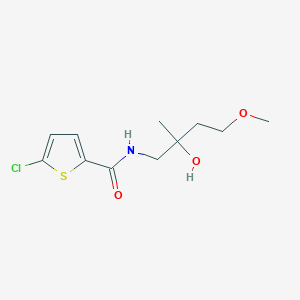

![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

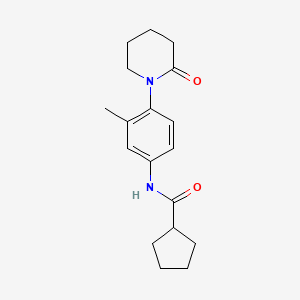

![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)

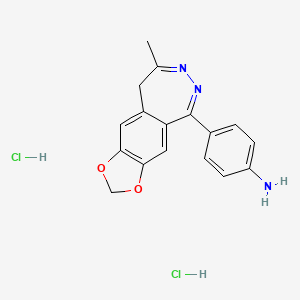

![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)

![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)

![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)